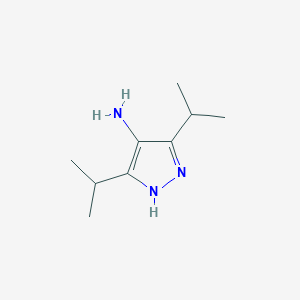
3,5-Diisopropyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diisopropyl-1H-pyrazol-4-amine is a heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of two isopropyl groups at the 3 and 5 positions and an amino group at the 4 position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisopropyl-1H-pyrazol-4-amine typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general for the preparation of 3,5-disubstituted pyrazoles.
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Diisopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and amines .
Scientific Research Applications
3,5-Diisopropyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Diisopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This interaction can disrupt cellular signaling pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in the development of explosives.
3,4-Dinitro-1H-pyrazol-5-amine: Another nitro derivative with similar energetic properties.
3-Amino-4,5-dihydro-1-phenylpyrazole: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness
3,5-Diisopropyl-1H-pyrazol-4-amine is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. The isopropyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3,(H,11,12) |
InChI Key |
FZMYPWJHNCMDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



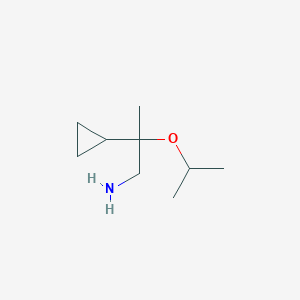
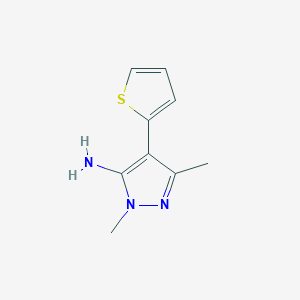
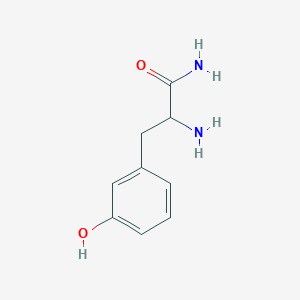
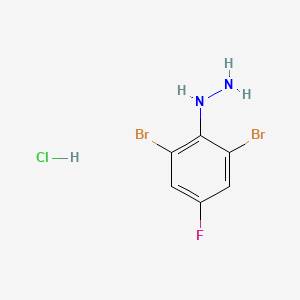
![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
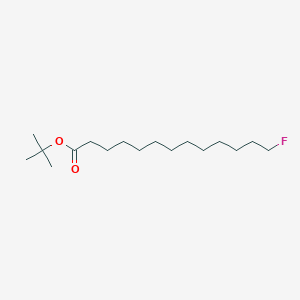
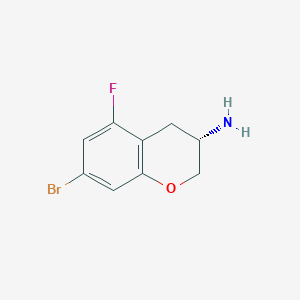
![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
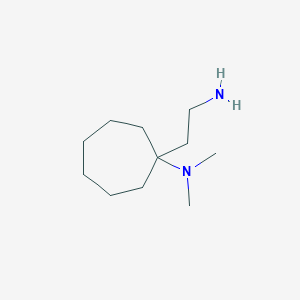
![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
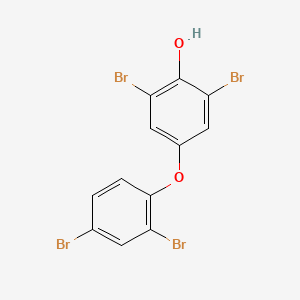
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
